molecular formula C12H10N2O4S B10895684 3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

Cat. No.: B10895684
M. Wt: 278.29 g/mol
InChI Key: CCJXNESKXFEVSM-WLRTZDKTSA-N
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Description

3,4,5-Trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide: is an organic compound that features a benzohydrazide core with three hydroxyl groups and a thiophene ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3,4,5-trihydroxybenzohydrazide and thiophene-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore these possibilities.

Industry: In materials science, the compound could be used in the development of organic semiconductors or as a precursor for functionalized polymers.

Mechanism of Action

The exact mechanism of action for 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

  • 3,4,5-Trihydroxy-N’-[(E)-(2-hydroxyphenyl)methylene]benzohydrazide
  • 3,4,5-Trihydroxy-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
  • 3,4,5-Trihydroxy-N’-[(E)-(1H-indol-3-ylmethylidene)]benzohydrazide

Uniqueness: The presence of the thiophene ring in 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance the compound’s reactivity and binding properties. This makes it a valuable candidate for applications requiring strong π-π interactions or electron-donating characteristics.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H10N2O4S/c15-9-3-8(4-10(16)11(9)17)12(18)14-13-5-7-1-2-19-6-7/h1-6,15-17H,(H,14,18)/b13-5+

InChI Key

CCJXNESKXFEVSM-WLRTZDKTSA-N

Isomeric SMILES

C1=CSC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=CSC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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